1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
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Overview
Description
1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.175. The purity is usually 95%.
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Scientific Research Applications
Crystal Engineering and Supramolecular Synthons
Research in crystal engineering explores the assembly of molecules into desired structures through hydrogen bonding and other non-covalent interactions. The study of pyrazinic acid and isomeric methylpyrazine carboxylic acids, closely related to 1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, reveals the occurrence of a specific supramolecular synthon characterized by hydrogen bonds between carboxyl and pyridine or pyrazine units. This understanding aids in the design of materials with specific properties for various applications, highlighting the compound's role in crystal engineering strategies (Peddy Vishweshwar, A. Nangia, & V. Lynch, 2002).
Spectroscopic Analysis and Structure Elucidation
Spectroscopic methods, including FT-IR and FT-Raman spectroscopy, are essential for characterizing the structure of complex organic molecules. Studies on compounds structurally related to this compound have demonstrated the use of spectroscopy in identifying molecular vibrations and elucidating structural details. These techniques allow researchers to predict the presence of different tautomers and assess the impact of intramolecular hydrogen bonding on molecular conformation (Khaled Bahgat, Nazm Al-Den Jasem, & T. El‐Emary, 2009).
Synthesis of Complex Molecules
The synthesis of complex molecules, including analogs and derivatives of this compound, plays a crucial role in the development of new materials and pharmaceuticals. For example, the synthesis of pyrrolopyridine analogs of nalidixic acid demonstrates the compound's potential as a scaffold for developing new antibacterial agents. This research highlights the versatility of the compound in synthesizing molecules with specific biological activities (E. Toja, J. Kettenring, B. Goldstein, & G. Tarzia, 1986).
Mechanism of Action
Target of Action
The primary target of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
As a hinge binder, the 1H-pyrrolo[2,3-b]pyridine ring of the compound can form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction with its targets results in the inhibition of the FGFR signaling pathway .
Biochemical Pathways
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound inhibits this process, thereby affecting these pathways and their downstream effects .
Pharmacokinetics
It’s worth noting that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-methylpyrrolo[3,2-b]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-3-2-7-8(11)4-6(5-10-7)9(12)13/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKWYQJQTAJFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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